methanone CAS No. 306977-49-1](/img/structure/B3018949.png)
[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone” is a complex chemical compound . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound includes a morpholino ring, a pyridine ring with a trifluoromethyl group, and a nitrophenyl group . The molecular formula is C17H14F3N3O4, and the molecular weight is 381.31 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 381.31 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique
[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone has been studied extensively for its potential applications in various research fields, such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been studied for its potential anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of [3-Morpholino-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone is not fully understood, but it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme. This binding results in the inhibition of the enzyme's activity, which can lead to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the enzyme that it inhibits. For example, inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can result in various physiological effects, such as increased muscle contraction and improved cognitive function. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can be useful in the treatment of certain medical conditions, such as glaucoma.
Avantages Et Limitations Des Expériences En Laboratoire
[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone has several advantages as a research tool, such as its potent inhibitory activity against various enzymes and its potential applications in various research fields. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on [3-Morpholino-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone. One area of research could be the development of more efficient synthesis methods that can improve the yield of this compound. Another area of research could be the investigation of its potential applications in the treatment of various medical conditions, such as Alzheimer's disease and cancer. Additionally, further studies could be conducted to better understand its mechanism of action and its potential side effects.
Méthodes De Synthèse
The synthesis of [3-Morpholino-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone involves a multi-step process that begins with the reaction of 2-pyridinecarboxaldehyde with morpholine in the presence of acetic acid. The resulting product is then reacted with trifluoroacetic anhydride to form the corresponding trifluoroacetate. This intermediate is then reacted with 4-nitrobenzyl bromide to produce the final compound, this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.
Safety and Hazards
Propriétés
IUPAC Name |
[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O4/c18-17(19,20)12-9-14(22-5-7-27-8-6-22)15(21-10-12)16(24)11-1-3-13(4-2-11)23(25)26/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXFAEMBEMOSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

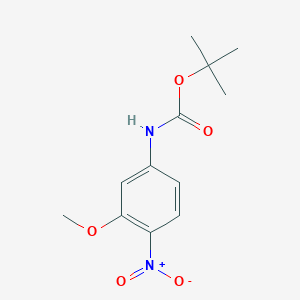
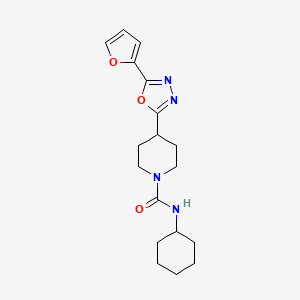
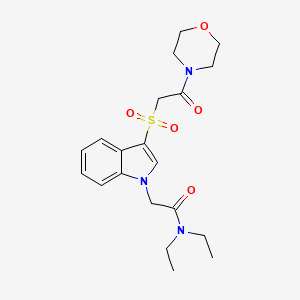
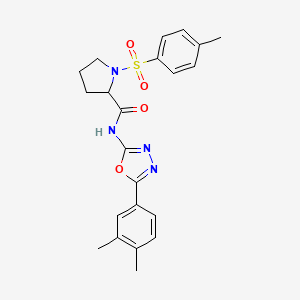
![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3018871.png)
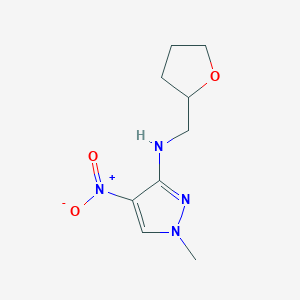
![N-(3-fluorophenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B3018876.png)
![1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018878.png)

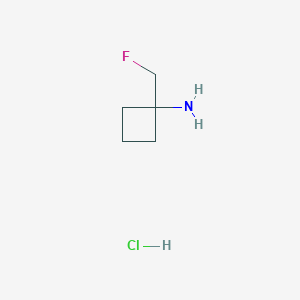

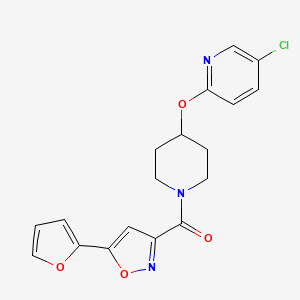
![5-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3018885.png)
